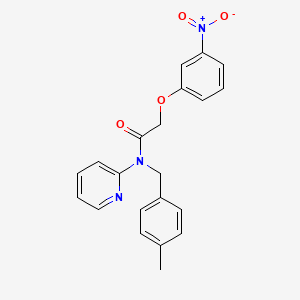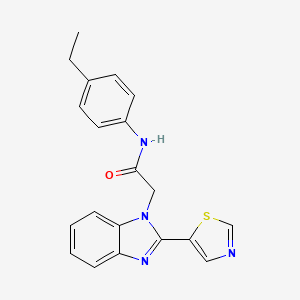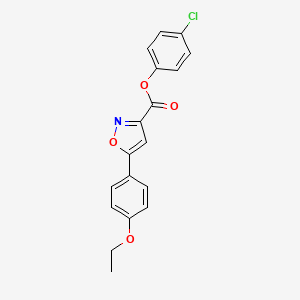![molecular formula C18H27FN2O2 B14987074 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide](/img/structure/B14987074.png)
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” is a synthetic organic compound It is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, a fluorophenoxy group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” typically involves multiple steps:
Formation of the Dimethylamino Cyclohexyl Intermediate: This step involves the reaction of cyclohexylmethyl chloride with dimethylamine under basic conditions to form the dimethylamino cyclohexyl intermediate.
Attachment of the Fluorophenoxy Group: The intermediate is then reacted with 4-fluorophenol in the presence of a suitable base to form the fluorophenoxy derivative.
Formation of the Propanamide Moiety: Finally, the fluorophenoxy derivative is reacted with propanoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of fluorinated compounds on biological systems. Its interactions with various biological targets could provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, “this compound” might be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its fluorinated structure might impart desirable characteristics such as increased stability, hydrophobicity, or resistance to degradation.
Mécanisme D'action
The mechanism of action of “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity and leading to physiological effects.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses to external stimuli.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-chlorophenoxy)propanamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-bromophenoxy)propanamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-methylphenoxy)propanamide
Uniqueness
“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, often enhancing its stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C18H27FN2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C18H27FN2O2/c1-14(23-16-9-7-15(19)8-10-16)17(22)20-13-18(21(2)3)11-5-4-6-12-18/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,22) |
Clé InChI |
MLPMHUOIUSNOAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1(CCCCC1)N(C)C)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-diphenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14986998.png)

![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B14987012.png)
![methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B14987022.png)
![N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987025.png)

![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide](/img/structure/B14987032.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopropylacetamide](/img/structure/B14987036.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14987037.png)


![6-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14987054.png)
![2-{[3-(Morpholin-4-YL)propyl]amino}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B14987055.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987083.png)
